Diisooctyl maleate

説明

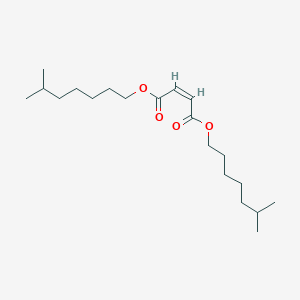

Diisooctyl maleate is a useful research compound. Its molecular formula is C20H36O4 and its molecular weight is 340.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Diisooctyl maleate is a chemical compound with the molecular formula C20H36O4 It’s structurally similar to diisooctyl phthalate (diop), which has been studied for its interactions with various biological systems .

Mode of Action

Based on its structural similarity to diisooctyl phthalate (diop), it can be inferred that it might interact with biological systems in a similar manner .

Biochemical Pathways

Studies on similar compounds like phthalates have shown that they can be biodegraded by a variety of microorganisms under aerobic, anaerobic, and facultative conditions . The biodegradation process involves the breakdown of the compound into simpler substances, which can then enter various biochemical pathways.

Pharmacokinetics

It can be analyzed using high-performance liquid chromatography (hplc), which suggests that it might have some bioavailability .

Result of Action

Based on its structural similarity to diisooctyl phthalate (diop), it can be inferred that it might have similar effects .

Action Environment

This compound is a colorless liquid that can dissolve in many organic solvents . It is mainly used as a plasticizer and emulsifier, often in the production of polyvinyl chloride (PVC). It can also be used in coatings, paints, resins, and adhesives . The compound’s action, efficacy, and stability can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals .

生物活性

Diisooctyl maleate, also known as dioctyl maleate (DOM), is a diester derived from maleic acid and is often used as a plasticizer in various applications. This article explores the biological activity of this compound, including its effects on endocrine function, biodegradation, and potential toxicity.

- Chemical Formula : CHO

- Molecular Weight : 340.497 g/mol

- CAS Number : 2915-53-9

Endocrine Disruption

Recent studies have identified this compound as a potential endocrine disruptor. In a study assessing the antiestrogenic and antiandrogenic activity of compounds found in bottled water, this compound was confirmed to exhibit significant biological activity. The compound was detected alongside other isomers of dioctyl fumarates and maleates, suggesting a broader category of compounds that may contribute to endocrine disruption in the environment .

- Anti-estrogenic Activity : this compound was found to inhibit estrogen receptor activity significantly, which raises concerns regarding its potential impact on hormonal balance in exposed organisms.

- Anti-androgenic Activity : The compound also exhibited anti-androgenic properties, inhibiting androgen receptor activity by up to 90% in certain assays .

These findings suggest that this compound may pose risks not only to human health but also to wildlife through environmental exposure.

Biodegradation Studies

The biodegradation of this compound has been evaluated in various studies. It has been noted that while some derivatives show acceptable hydrolysis rates when exposed to soil bacteria like Rhodococcus rhodocrous, the branched structure of this compound leads to slower degradation rates compared to its linear counterparts .

| Compound Type | Biodegradation Rate | Growth Inhibition |

|---|---|---|

| This compound | Slow | Yes (high concentrations) |

| Linear Maleates | Moderate | No |

This table illustrates the comparative biodegradation rates and their effects on microbial growth.

Study on Plasticizers

A comprehensive study focused on greener alternatives to traditional plasticizers highlighted this compound as a candidate due to its lower toxicity profile compared to phthalates like DEHP. However, concerns regarding its environmental persistence and potential for bioaccumulation remain .

Environmental Impact Assessment

In an environmental impact assessment of plasticizers, this compound was identified as contributing to the overall toxicity of leachates from plastic products. The study emphasized the need for further investigation into the long-term ecological effects of such compounds .

科学的研究の応用

Plasticizers

Diisooctyl maleate acts as a non-phthalate plasticizer, which is critical in the production of flexible PVC materials. Unlike traditional phthalates, this compound has a lower toxicity profile and is more environmentally friendly . It enhances the flexibility and durability of plastics used in various applications, including:

- Automotive Components : Used to reduce weight by replacing metal fasteners, thus improving fuel efficiency.

- Construction Materials : Incorporated into adhesives and sealants to improve performance characteristics such as adhesion and flexibility.

Cosmetics

In the cosmetic industry, this compound is utilized as an emollient and skin-conditioning agent. It helps to improve the texture of products while reducing irritation and enhancing moisture retention . Its applications include:

- Moisturizers : Acts as a soothing agent to alleviate skin irritation.

- Makeup Products : Used in formulations to enhance spreadability and feel.

Textile Coatings

This compound is employed in textile coatings to impart water resistance and durability to fabrics . This application is particularly important for:

- Outdoor Apparel : Enhances waterproofing properties.

- Industrial Textiles : Provides resistance to wear and tear.

Food Packaging

The compound is also used in food contact materials due to its non-toxic nature, making it suitable for cling films and other packaging solutions that require flexibility without compromising safety .

Environmental Impact and Biodegradability

Research indicates that this compound exhibits slower biodegradation rates compared to other plasticizers like dioctyl phthalate (DEHP). Studies have shown that while this compound can lead to temporary buildup of its monoester form during biodegradation processes, it poses less risk of long-term environmental persistence .

Case Study: Biodegradation Analysis

A study involving the common soil bacterium Rhodococcus rhodocrous evaluated the biodegradation rates of various maleate esters, including this compound. Results indicated that while linear side chains improved hydrolysis rates, the cis configuration of this compound contributed to its slower degradation compared to its trans counterpart, fumarate .

Market Trends and Future Prospects

The demand for this compound is expected to increase due to several factors:

- Regulatory Changes : Stricter regulations on phthalates are driving manufacturers towards safer alternatives like this compound.

- Growth in End-use Industries : Expanding sectors such as construction and automotive are anticipated to boost demand for non-phthalate plasticizers .

Market Forecast Table

| Year | Market Value (Million USD) | CAGR (%) |

|---|---|---|

| 2018 | 242.6 | - |

| 2026 | 326.1 | 3.7 |

化学反応の分析

Reaction Conditions and Catalysts

| Parameter | Conditions/Catalysts | Yield (%) | Source |

|---|---|---|---|

| Temperature | 200°C, 2.5 hours | 97.5 | |

| Catalysts | Boric acid (0.3 wt%) | 96.8 | |

| Alcohol Ratio | 2.7:1 (isooctanol:maleic anhydride) | 95.0 |

Mechanism :

Water removal via vacuum or azeotropic distillation drives the equilibrium toward diester formation .

Polymerization Reactions

DIOM acts as a co-monomer in radical-initiated polymerizations, enhancing flexibility in polymers like ethylene-vinyl acetate (EVA) and polyvinyl chloride (PVC) .

Key Copolymer Systems

| Polymer System | Comonomers | DIOM Content (wt%) | Initiator |

|---|---|---|---|

| EVA-DIOM | Ethylene, vinyl acetate | 20–30 | Potassium persulfate |

| Acrylate-DIOM | 2-Ethylhexyl acrylate | 25 | tert-Butyl hydroperoxide |

Reaction Insights :

-

DIOM’s maleate groups undergo cis-to-trans isomerization during polymerization, forming fumarate linkages .

-

Enhances low-temperature flexibility in adhesives and coatings .

Sulfonation for Surfactant Production

DIOM reacts with sodium bisulfite (NaHSO₃) under heat (110–115°C) to produce dioctyl sodium sulfosuccinate (DSS) , a surfactant .

Sulfonation Process Parameters

| Step | Conditions | Outcome |

|---|---|---|

| Esterification | 200°C, sulfuric acid catalyst | DIOM formation |

| Addition Reaction | 110°C, 4–6 hours, NaHSO₃ | DSS crude product |

| Purification | Ethanol precipitation, 24h settling | >99% purity DSS |

Reaction Equation :

The choice of isooctanol isomer (n-octanol vs. 2-ethylhexanol) impacts DSS’s sulfonation efficiency and cost .

Isomerization to Fumarate Esters

Under thermal or acidic conditions, DIOM undergoes cis-trans isomerization to form diisooctyl fumarate .

Isomerization Kinetics

| Condition | Rate Constant (k, h⁻¹) | Equilibrium Ratio (cis:trans) |

|---|---|---|

| 150°C, no catalyst | 0.12 | 1:3 |

| 100°C, H₂SO₄ catalyst | 0.45 | 1:9 |

Implications :

-

Fumarate esters exhibit higher thermal stability, making them preferable in high-temperature polymer applications .

Side Reactions and Stability

特性

CAS番号 |

1330-76-3 |

|---|---|

分子式 |

C20H36O4 |

分子量 |

340.5 g/mol |

IUPAC名 |

bis(6-methylheptyl) but-2-enedioate |

InChI |

InChI=1S/C20H36O4/c1-17(2)11-7-5-9-15-23-19(21)13-14-20(22)24-16-10-6-8-12-18(3)4/h13-14,17-18H,5-12,15-16H2,1-4H3 |

InChIキー |

QIGLLCHDIZAZFE-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCOC(=O)C=CC(=O)OCCCCCC(C)C |

異性体SMILES |

CC(C)CCCCCOC(=O)/C=C\C(=O)OCCCCCC(C)C |

正規SMILES |

CC(C)CCCCCOC(=O)C=CC(=O)OCCCCCC(C)C |

Key on ui other cas no. |

1330-76-3 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。